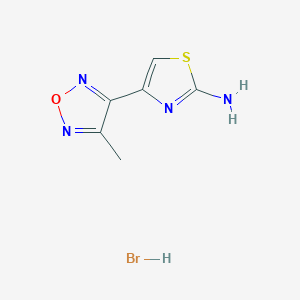
4-(4-Methyl-1,2,5-oxadiazol-3-yl)-1,3-thiazol-2-amine;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methyl-1,2,5-oxadiazol-3-yl)-1,3-thiazol-2-amine;hydrobromide is a compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon. This particular compound features both oxadiazole and thiazole rings, which are known for their diverse applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methyl-1,2,5-oxadiazol-3-yl)-1,3-thiazol-2-amine typically involves the formation of the oxadiazole and thiazole rings through cyclization reactions. One common method involves the reaction of appropriate precursors under acidic or basic conditions to form the desired heterocyclic rings. For instance, the oxadiazole ring can be synthesized from amidoximes and carboxylic acids using uronium activation methods .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, ensuring high yield and purity. The process typically includes the preparation of intermediates, followed by cyclization and purification steps. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methyl-1,2,5-oxadiazol-3-yl)-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4-(4-Methyl-1,2,5-oxadiazol-3-yl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-(4-Methyl-1,2,5-oxadiazol-3-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole: Known for its high thermal stability and density.
3-(4-Nitrofurazan-3-yl)-1,2,4-oxadiazol-5-amine: Studied for its energetic properties.
1-(3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride: Used in medicinal chemistry.
Uniqueness
4-(4-Methyl-1,2,5-oxadiazol-3-yl)-1,3-thiazol-2-amine is unique due to its combination of oxadiazole and thiazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C6H7BrN4OS |
|---|---|
Molecular Weight |
263.12 g/mol |
IUPAC Name |
4-(4-methyl-1,2,5-oxadiazol-3-yl)-1,3-thiazol-2-amine;hydrobromide |
InChI |
InChI=1S/C6H6N4OS.BrH/c1-3-5(10-11-9-3)4-2-12-6(7)8-4;/h2H,1H3,(H2,7,8);1H |
InChI Key |
QPTKTJZHSMIRLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NON=C1C2=CSC(=N2)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-methoxyethyl)-1-[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B12236475.png)
![1-[5-(6-Cyclopropylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-phenylpropan-1-one](/img/structure/B12236485.png)

![N,N-dimethyl-3-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}aniline](/img/structure/B12236498.png)
![N-methyl-N-[1-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)piperidin-3-yl]methanesulfonamide](/img/structure/B12236509.png)
![7-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12236520.png)
![4-cyclopropyl-3-{1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B12236523.png)
![4-Cyclopropyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12236527.png)
![2-Cyclopropyl-4-(difluoromethyl)-6-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B12236529.png)
![3-Cyclopropyl-6-{[1-(2-fluorobenzoyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12236546.png)


![N-{[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-5-fluoro-N,6-dimethylpyrimidin-4-amine](/img/structure/B12236563.png)

